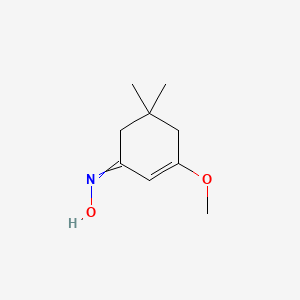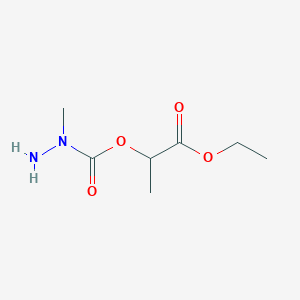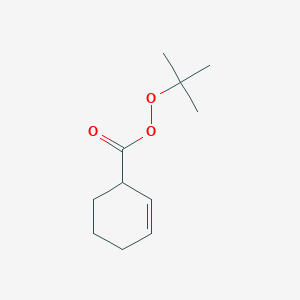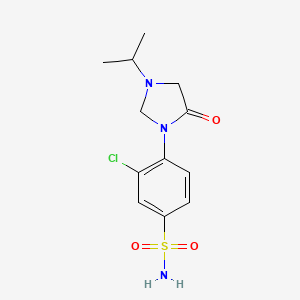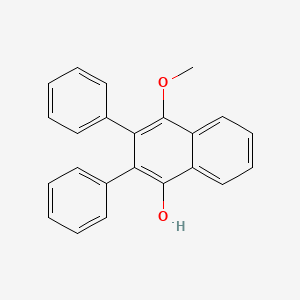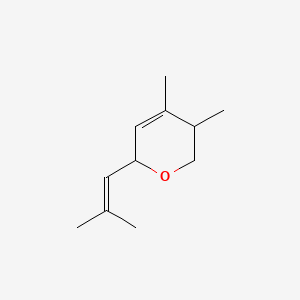![molecular formula C24H36Si2 B14496001 Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane CAS No. 63453-03-2](/img/structure/B14496001.png)
Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is a chemical compound that features a unique combination of functional groups, including diphenyl, prop-2-en-1-yl, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane typically involves the reaction of diphenyl(prop-2-en-1-yl)silane with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group in organic synthesis, temporarily shielding reactive sites on a molecule. The diphenyl and prop-2-en-1-yl groups can participate in various chemical reactions, facilitating the formation of new bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl(prop-2-en-1-yl)silane: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
Trimethyl(prop-1-en-1-yl)silane: Contains a similar trimethylsilyl group but differs in the alkene structure.
1-(Trimethylsilyl)propyne: Another compound with a trimethylsilyl group, used in different synthetic contexts.
Uniqueness
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications .
Propiedades
Número CAS |
63453-03-2 |
|---|---|
Fórmula molecular |
C24H36Si2 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
diphenyl-prop-2-enyl-(1-trimethylsilylhexyl)silane |
InChI |
InChI=1S/C24H36Si2/c1-6-8-11-20-24(25(3,4)5)26(21-7-2,22-16-12-9-13-17-22)23-18-14-10-15-19-23/h7,9-10,12-19,24H,2,6,8,11,20-21H2,1,3-5H3 |
Clave InChI |
SSTQUSRHPLXECR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC([Si](C)(C)C)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



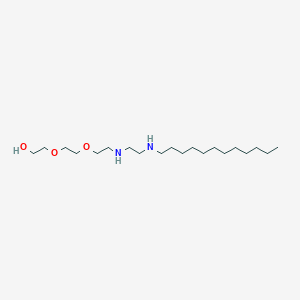
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
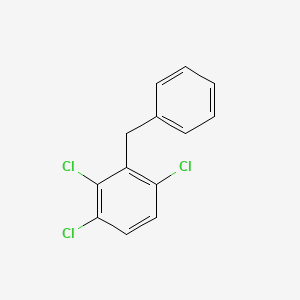
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
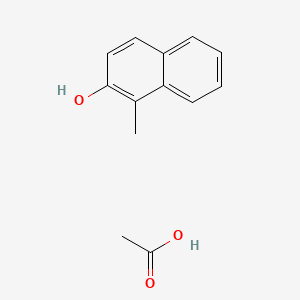
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
